molecular formula C13H8F2N4S B13750192 3-(6-(2,4-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(6-(2,4-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13750192
M. Wt: 290.29 g/mol
InChI Key: PDWJYYPJQYNIID-UHFFFAOYSA-N
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Description

3-(6-(2,4-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a compound that belongs to the class of fluorinated pyridines. This compound is of significant interest due to its unique chemical structure, which includes a pyridine ring substituted with difluorophenyl and thiadiazole groups. The presence of fluorine atoms in the aromatic ring imparts unique physical, chemical, and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(2,4-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(6-(2,4-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives .

Scientific Research Applications

3-(6-(2,4-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(6-(2,4-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated pyridine ring and thiadiazole moiety contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(6-(2,4-Difluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H8F2N4S

Molecular Weight

290.29 g/mol

IUPAC Name

3-[6-(2,4-difluorophenyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C13H8F2N4S/c14-7-4-5-8(9(15)6-7)10-2-1-3-11(17-10)12-18-13(16)20-19-12/h1-6H,(H2,16,18,19)

InChI Key

PDWJYYPJQYNIID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=NSC(=N2)N)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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